4,2',4'-Trihydroxy-6'-methoxydihydrochalcone is a natural product found in Coptis japonica, Goniothalamus gardneri, and other organisms with data available.

4,2',4'-Trihydroxy-6'-methoxydihydrochalcone

CAS No.: 111316-17-7

Cat. No.: VC13838079

Molecular Formula: C16H16O5

Molecular Weight: 288.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111316-17-7 |

|---|---|

| Molecular Formula | C16H16O5 |

| Molecular Weight | 288.29 g/mol |

| IUPAC Name | 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H16O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17-18,20H,4,7H2,1H3 |

| Standard InChI Key | PDZBWDAJMIPJSK-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)O)O)O |

| Canonical SMILES | COC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)O)O)O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

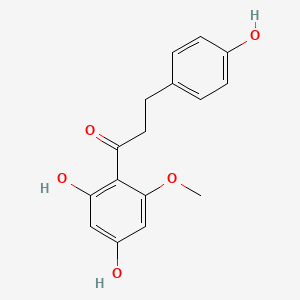

4,2',4'-Trihydroxy-6'-methoxydihydrochalcone belongs to the dihydrochalcone subclass, characterized by a propanone backbone linking two aromatic rings. Key structural features include:

| Property | Value |

|---|---|

| IUPAC Name | 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one |

| Molecular Formula | C₁₆H₁₆O₅ |

| Molecular Weight | 288.29 g/mol |

| SMILES | COC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)O)O)O |

| InChI Key | PDZBWDAJMIPJSK-UHFFFAOYSA-N |

The presence of three hydroxyl groups (2',4',4-) and one methoxy group (6') facilitates hydrogen bonding and electron donation, critical for its bioactivity .

Physicochemical Data

-

Solubility: Soluble in polar solvents (DMSO, ethanol) due to hydroxyl groups .

-

Stability: Stable under acidic conditions but prone to oxidation in alkaline environments .

Natural Occurrence and Isolation

Plant Sources

This compound is isolated from:

Extraction Methods

-

Chromatography: Ethyl acetate fractions purified via silica gel column chromatography yield >95% purity .

-

Spectroscopic Identification: NMR (¹H, ¹³C) and LC-MS/MS confirm structure .

Pharmacological Activities

Antiplasmodial Activity

-

IC₅₀: 12.69 µM against Plasmodium falciparum (chloroquine-sensitive/resistant strains) .

-

Mechanism: Disrupts heme detoxification in malaria parasites .

Neuroprotective Effects

-

Alzheimer’s Disease:

-

Molecular Docking: Binds AChE peripheral anionic site (binding energy: -8.2 kcal/mol) .

Anti-Inflammatory and Antioxidant Actions

-

In Vitro: Suppresses TNF-α (↓50%) and IL-1β (↓45%) in LPS-activated macrophages .

-

In Vivo: Inhibits neutrophil migration (↓60%) in carrageenan-induced inflammation .

Mechanisms of Action

Enzyme Inhibition

-

AChE Inhibition: Competitive inhibition via hydrogen bonding with Ser203 and π-π stacking .

-

ROS Scavenging: Chelates Fe²⁺ and quenches free radicals via phenolic hydroxyls .

Cellular Modulation

-

Macrophages: Downregulates NF-κB and MAPK pathways, reducing pro-inflammatory cytokines .

-

Neutrophils: Attenuates CD62L expression, limiting leukocyte adhesion .

Synthesis and Derivatives

Chemical Synthesis

-

Claisen-Schmidt Condensation: Piperonal and 2-methoxy-4,6-dimethoxyacetophenone yield chalcone intermediates .

-

Hydrogenation: Pd/C-mediated reduction produces dihydrochalcone core .

Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume